molecular formula C17H14O4 B8374641 2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone

2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone

Cat. No. B8374641
M. Wt: 282.29 g/mol
InChI Key: VGYKFEDOWJOOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-methoxyphenyl)methylene]-6-methoxy-3(2H)-benzofuranone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6-methoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)9-16-17(18)14-7-6-13(20-2)10-15(14)21-16/h3-10H,1-2H3

InChI Key

VGYKFEDOWJOOCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone 0.452 g, potassium carbonate 0.583 g and dimethylformamide 5 ml, methyl p-toluene sulfonate 0.314 g was added. After the mixture was stirred for two hours at a temperature of 60° C., water 100 ml was added, and the mixture was extracted with ethyl acetate 50 ml twice. The ethyl acetate solution was washed with a saturated sodium chloride solution 50 ml twice, dehydrated with anhydrous magnesium sulfate, filtered and concentrated at a temperature of 40° C. under reduced pressure to obtain crude powder. The residue was fractionated by silica gel column chromatography (silica gel: 50 g, eluted with solvent 500 ml of hexane:ethyl acetate=1:1) and the fraction was concentrated to dryness at a temperature of 40° C. under reduced pressure to obtain crystals. The crystals were dissolved in ethyl acetate 2 ml and hexane 10 ml, and the solution was allowed to stand at room temperature for two hours. The precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 377.2 mg.
Quantity
0.452 g
Type
reactant
Reaction Step One
Quantity
0.583 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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